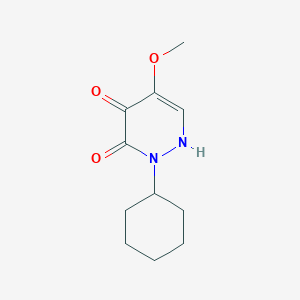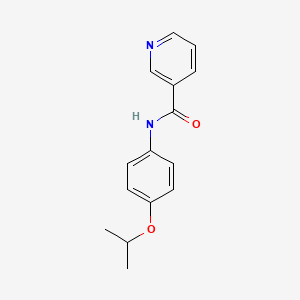
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone, also known as CHMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. CHMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone acts as a competitive inhibitor of ribonucleotide reductase, binding to the enzyme's active site and preventing the conversion of nucleotides into deoxynucleotides. This inhibition disrupts the balance of dNTPs, leading to DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit neuroprotective properties, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone as a research tool is its potent inhibition of ribonucleotide reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, the use of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone in lab experiments is limited by its toxicity and low solubility, which can make it difficult to administer at high concentrations.
将来の方向性
There are several potential future directions for research on 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater efficacy and fewer side effects than 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. Additionally, the neuroprotective properties of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms underlying these effects and to develop effective therapeutic strategies.
合成法
The synthesis of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone involves the reaction of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone with a suitable reagent, such as thionyl chloride or phosphorus oxychloride. The resulting product can be further purified using column chromatography or recrystallization techniques.
科学的研究の応用
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been extensively studied for its potential use in cancer therapy. Ribonucleotide reductase is a key enzyme involved in the production of DNA, and its inhibition by 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
特性
IUPAC Name |
2-cyclohexyl-5-methoxy-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJCJJQZFFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)
![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)
![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)
![N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide](/img/structure/B5659669.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)

![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)
![3-[1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinyl]pyridine](/img/structure/B5659692.png)
![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5659703.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)